Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-5-6-7(16-8)3-4-15-9(6)11(12,13)14/h3-5,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGDKOAXDKIDDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CN=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate typically involves the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide under basic conditions. This reaction proceeds regioselectively to form the desired pyridine derivative . Another method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization to form fused ring systems.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various fluorinated pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of novel drugs with potential neuroprotective and anti-inflammatory properties.
Agrochemicals: The compound serves as a building block for the synthesis of herbicides and insecticides.
Material Science: Its unique electronic properties make it suitable for use in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, leading to its potential neuroprotective and anti-inflammatory effects. The compound may inhibit key enzymes and signaling pathways involved in inflammation and cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate and analogous compounds:
Key Findings:
Structural Variations: Ring Position: The pyrrolopyridine core’s fusion position (e.g., [2,3-c] vs. [3,2-C]) alters π-π stacking and hydrogen-bonding capabilities, impacting biological target interactions . Substituents: Chloro and cyano groups increase reactivity for further functionalization, while trifluoromethyl improves metabolic stability and membrane permeability .
Synthetic Challenges: Trifluoromethyl-substituted analogs often exhibit lower yields (e.g., 21% in ) due to steric hindrance and sensitivity of fluorinated intermediates . Discontinued analogs () underscore the difficulty in balancing stability and synthetic feasibility for amino-ester derivatives.
Physicochemical Properties: The trifluoromethyl group increases lipophilicity (logP ~2.5–3.5 estimated) compared to non-fluorinated analogs, enhancing blood-brain barrier penetration . Methoxy and amino groups improve solubility but may reduce metabolic stability in vivo .
Biological Relevance :
Biological Activity
Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H9F3N2O2
- Molecular Weight : 258.2 g/mol
- CAS Number : 1060815-19-1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammation and neuroprotection. The trifluoromethyl group enhances the compound's lipophilicity and reactivity, facilitating interactions with biological macromolecules such as proteins and enzymes.
Potential Mechanisms Include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : It could influence signaling pathways related to cell survival and apoptosis.
Neuroprotective Effects
Research indicates that derivatives of pyrrolo[3,2-C]pyridine compounds exhibit neuroprotective properties. Studies have shown that these compounds can reduce oxidative stress and inflammation in neuronal cells, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anti-inflammatory Properties
This compound has been linked to anti-inflammatory effects. It may modulate the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways, making it a candidate for treating inflammatory disorders.
Antimicrobial Activity
Some studies suggest that similar pyrrolo compounds possess antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, its structural similarities to known antimicrobial agents warrant further investigation into its efficacy against bacterial strains .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally related compounds can be insightful.
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Neuroprotective, Anti-inflammatory | Inhibition of enzymes and signaling modulation |
| Trifluoromethylpyridine | Antimicrobial | Disruption of bacterial cell wall synthesis |
| Pyrrolo[3,4-c]pyridines | Analgesic, Anticancer | Modulation of pain pathways and inhibition of tumor growth |
Case Studies
-
Neuroprotection Study :
A study conducted on various pyrrolo derivatives demonstrated significant neuroprotective effects in vitro. The tested compounds reduced neuronal cell death induced by oxidative stress by modulating intracellular calcium levels and enhancing antioxidant defenses. -
Anti-inflammatory Research :
In a model of rheumatoid arthritis, a pyrrolo derivative exhibited reduced inflammation markers and improved joint function in treated mice compared to controls. This suggests potential therapeutic applications for inflammatory diseases.
Q & A
Q. What are the common synthetic routes for Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include:
- Microwave-assisted synthesis : Heating precursors (e.g., methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate) with trifluoroethanol and cesium carbonate at 80°C for 22 hours, yielding 79% product .
- Coupling reactions : Using HATU/DIPEA in DMF for amide bond formation, achieving 51% yield after purification .
- Ester hydrolysis : Lithium hydroxide in THF/MeOH/H₂O at 50°C converts esters to carboxylic acids .
Q. Optimization strategies :
- Use of polar aprotic solvents (e.g., DMF, NMP) to enhance solubility.
- Catalysts like t-BuBrettPhosPdG3 improve coupling efficiency .
- Microwave heating reduces reaction time and improves yield compared to conventional methods .
Q. What analytical techniques are critical for characterizing this compound, and how are data interpreted?
Standard characterization includes:
- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the trifluoromethyl group causes deshielding (~δ 120-125 ppm in ¹³C NMR) .
- ESI-MS : Confirm molecular weight (e.g., m/z 275.0579 [M+H]⁺) and fragmentation patterns .
- HPLC : Assess purity (>95% is typical for research-grade material) .
Example : In , ESIMS m/z 494.1 for compound 246 aligns with its molecular formula (C₂₂H₂₂F₃N₃O₄S), validating synthesis success .
Q. How does the reactivity of the ester group influence downstream modifications?
The ethyl ester moiety is a versatile handle for functionalization:
- Hydrolysis : Convert to carboxylic acids under basic conditions (e.g., LiOH in THF/MeOH/H₂O) for further coupling .
- Amidation : React with amines (e.g., tert-butyl-N-hydroxyethyl carbamate) using DIAD/PPh₃ in THF to form carbamate derivatives .
Methodological note : Use thionyl chloride to activate carboxylic acids for amide bond formation, as seen in .
Advanced Research Questions
Q. How can researchers address low yields in coupling reactions involving trifluoromethyl-substituted pyrrolopyridines?
Low yields (e.g., 21-53% in ) often arise from steric hindrance or electron-withdrawing effects of the trifluoromethyl group. Solutions include:
- Catalyst optimization : Use Pd-based catalysts (e.g., t-BuBrettPhosPdG3) to enhance cross-coupling efficiency .
- Solvent screening : Polar solvents like DMF improve solubility of aromatic intermediates .
- Temperature control : Microwave-assisted heating (e.g., 180°C for 1 hour) accelerates sluggish reactions .
Q. How should discrepancies in NMR data be resolved when synthesizing derivatives?
Discrepancies may arise from tautomerism or impurities. For example:
Q. What mechanistic insights guide the design of trifluoromethyl-substituted pyrrolopyridine derivatives for biological activity?
The trifluoromethyl group enhances lipophilicity and metabolic stability. Key design principles:
- Bioisosterism : Replace labile groups (e.g., -OH) with CF₃ to improve pharmacokinetics .
- Structure-activity relationships (SAR) : shows that substituting position 4 with CF₃ increases binding affinity to enzymes like MTH1 .
- Methodological validation : Use SPR or ITC to quantify binding and correlate with substituent effects .
Q. How can researchers ensure compound stability under varying experimental conditions?
- Thermal stability : Avoid prolonged heating >100°C; microwave reactions reduce thermal degradation .
- pH sensitivity : The ester group hydrolyzes under strong acidic/basic conditions. Use buffered solutions (pH 6-8) for biological assays .
- Light exposure : Trifluoromethyl aromatics are generally stable but store in amber vials to prevent photodegradation .
Q. What strategies are effective for purifying complex reaction mixtures containing pyrrolopyridine derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
